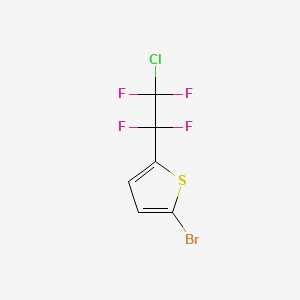
2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene is a halogen-substituted thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine, chlorine, and fluorine atoms in this compound makes it highly reactive and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives. For instance, the bromination of 5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Scientific Research Applications
2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chlorothiophene
- 2-Bromo-5-fluorothiophene
- 2-Chloro-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene
Uniqueness
2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene is unique due to the presence of multiple halogen atoms, which significantly enhances its reactivity and versatility in chemical synthesis. The combination of bromine, chlorine, and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2792202-16-3 |
|---|---|
Molecular Formula |
C6H2BrClF4S |
Molecular Weight |
297.50 g/mol |
IUPAC Name |
2-bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene |
InChI |
InChI=1S/C6H2BrClF4S/c7-4-2-1-3(13-4)5(9,10)6(8,11)12/h1-2H |
InChI Key |
GQPXUKSEEZXRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C(C(F)(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















